PEG8 Linker Provides Extended End-to-End Distance for Spanning Distal E3 Ligase–Target Protein Interfaces
The PEG8 linker in (S,R,S)-AHPC-PEG8-acid provides approximately 29.5 Å end-to-end distance, compared to approximately 14.8 Å for the PEG4 analog and approximately 7.4 Å for the PEG2 analog, enabling ternary complex formation across target protein–E3 ligase interfaces exceeding 3 nm that are inaccessible to shorter homologs [1]. This extended reach is essential for targets where the ligand binding pocket and E3 ligase recruitment surface are sterically distant.
| Evidence Dimension | Linker end-to-end distance (approximate) |
|---|---|
| Target Compound Data | ~29.5 Å (PEG8) |
| Comparator Or Baseline | PEG2: ~7.4 Å; PEG4: ~14.8 Å; PEG6: ~22.1 Å (all approximate, inferred from ethylene glycol unit length of ~3.7 Å per unit) |
| Quantified Difference | PEG8 provides ~2× the reach of PEG4 and ~4× the reach of PEG2 |
| Conditions | Calculated based on extended-chain conformation of PEG repeats |
Why This Matters
For targets requiring a linker spanning >20 Å to form a productive ternary complex, PEG2 and PEG4 homologs are mechanistically incapable, making PEG8 the minimum viable linker length.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
